

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

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Compound of Interest

Compound Name: *m*-PEG4-CH2-aldehyde

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This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-acetaldehyde (**m-PEG4-CH2-aldehyde**), a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, reactivity, and provides standardized protocols for its application.

Core Concepts: Introduction to m-PEG4-CH2-aldehyde

m-PEG4-CH2-aldehyde is a PEG derivative featuring a methoxy-terminated polyethylene glycol chain with four repeating ethylene glycol units, and a reactive aldehyde group at the other end.^[1] The PEG component imparts hydrophilicity, enhancing the solubility and biocompatibility of the conjugated molecule.^[2] The terminal aldehyde group serves as a reactive handle for the covalent attachment to various nucleophiles.

Chemical Structure and Properties

The chemical structure of **m-PEG4-CH2-aldehyde** is characterized by a short, discrete PEG chain (n=4) end-capped with a methoxy group and terminating in an acetaldehyde functional group.

Table 1: Physicochemical Properties of **m-PEG4-CH2-aldehyde**

Property	Value	Source(s)
Chemical Name	2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde	[3]
Synonyms	mPEG4-CH ₂ CHO, m-PEG4-aldehyde	[3]
CAS Number	1059189-65-9	[1]
Molecular Formula	C ₁₁ H ₂₂ O ₆	
Molecular Weight	250.29 g/mol	
Purity	Typically ≥95%	
Appearance	White to off-white solid or viscous liquid	
Solubility	Highly soluble in water and polar organic solvents (e.g., DMSO, DMF)	
Storage Conditions	-20°C, under an inert atmosphere	

Data Presentation: Quantitative Insights

While specific quantitative data for **m-PEG4-CH₂-aldehyde** is not extensively published, the following tables summarize available information and typical data for similar short-chain PEG aldehydes.

Table 2: Solubility Profile (Predicted/Inferred)

Solvent	Solubility	Notes
Water	Highly Soluble	The hydrophilic PEG chain enhances aqueous solubility.
PBS (Phosphate-Buffered Saline)	Highly Soluble	Soluble in common aqueous buffers.
DMSO (Dimethyl Sulfoxide)	Soluble	A common solvent for preparing stock solutions.
DMF (Dimethylformamide)	Soluble	Another suitable organic solvent for stock solutions.
Ethanol	Soluble	Generally soluble in lower alcohols.
Acetonitrile	Soluble	Soluble in polar aprotic solvents.

Table 3: Factors Influencing Stability

Factor	Effect on Stability	Recommendations
Temperature	Higher temperatures accelerate degradation.	Store at -20°C for long-term stability.
Oxygen	The aldehyde group is susceptible to oxidation to a carboxylic acid.	Store under an inert atmosphere (e.g., argon or nitrogen).
Light	Exposure to light, especially UV, can promote degradation.	Store in the dark or in an amber vial.
pH	Stability is pH-dependent; extremes in pH can lead to degradation.	Use appropriate buffers for reactions and storage of solutions.
Moisture	Can lead to the formation of the less reactive hydrate form.	Keep in a tightly sealed container with a desiccant.

Experimental Protocols

The aldehyde group of **m-PEG4-CH2-aldehyde** is a versatile functional group for bioconjugation. The following are detailed protocols for its most common reactions.

Reductive Amination for Stable Amine Linkage

Reductive amination is a widely used method to conjugate **m-PEG4-CH2-aldehyde** to primary amines (e.g., lysine residues or the N-terminus of proteins) to form a stable secondary amine bond.

Materials:

- **m-PEG4-CH2-aldehyde**
- Amine-containing molecule (e.g., protein, peptide)
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 6.5-7.5. Avoid amine-containing buffers like Tris.
- Reducing Agent: Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).
- Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5.
- Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

- Preparation of Reactants:
 - Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
 - Immediately before use, prepare a stock solution of **m-PEG4-CH2-aldehyde** in the reaction buffer or an appropriate organic solvent like DMSO.
- Schiff Base Formation:

- Add a 5- to 20-fold molar excess of the **m-PEG4-CH2-aldehyde** solution to the solution of the amine-containing molecule.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Reduction:
 - Prepare a fresh stock solution of the reducing agent (e.g., 65 mM NaBH₃CN in water).
 - Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
 - Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
- Quenching:
 - Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.
- Purification:
 - Purify the PEGylated conjugate from excess reagents using size-exclusion chromatography or dialysis.

Hydrazone and Oxime Ligation

m-PEG4-CH2-aldehyde reacts with hydrazide- and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively. Oxime bonds are generally more stable than hydrazone bonds.

Materials:

- **m-PEG4-CH2-aldehyde**
- Hydrazide or aminooxy-functionalized molecule

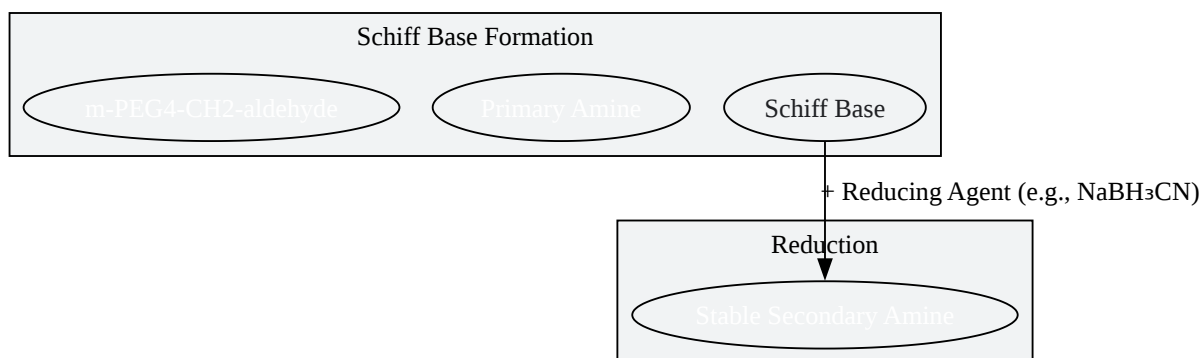
- Reaction Buffer: For hydrazone formation, an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5) is often used. For oxime formation, a near-neutral buffer (e.g., PBS, pH 6.5-7.5) is suitable.
- Aniline (optional catalyst for oxime formation)
- Purification system

Procedure:

- Preparation of Reactants:
 - Dissolve the hydrazide or aminooxy-functionalized molecule in the appropriate reaction buffer.
 - Prepare a stock solution of **m-PEG4-CH2-aldehyde**.
- Ligation Reaction:
 - Combine the reactants in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
 - If using a catalyst for oxime formation, add aniline to a final concentration of 10-100 mM.
 - Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Purification:
 - Purify the conjugate using an appropriate chromatography method.

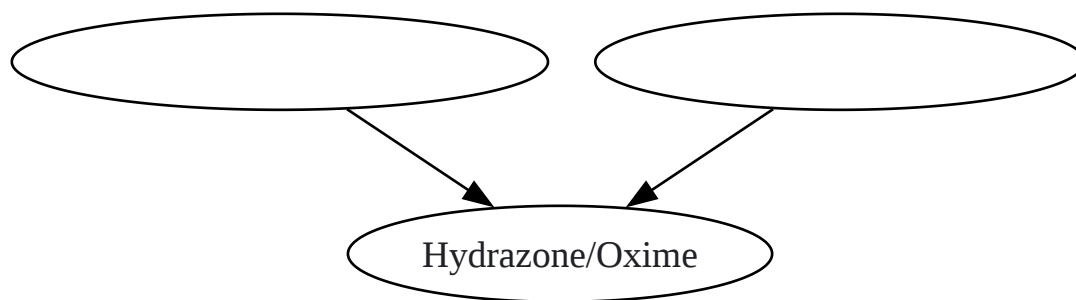
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



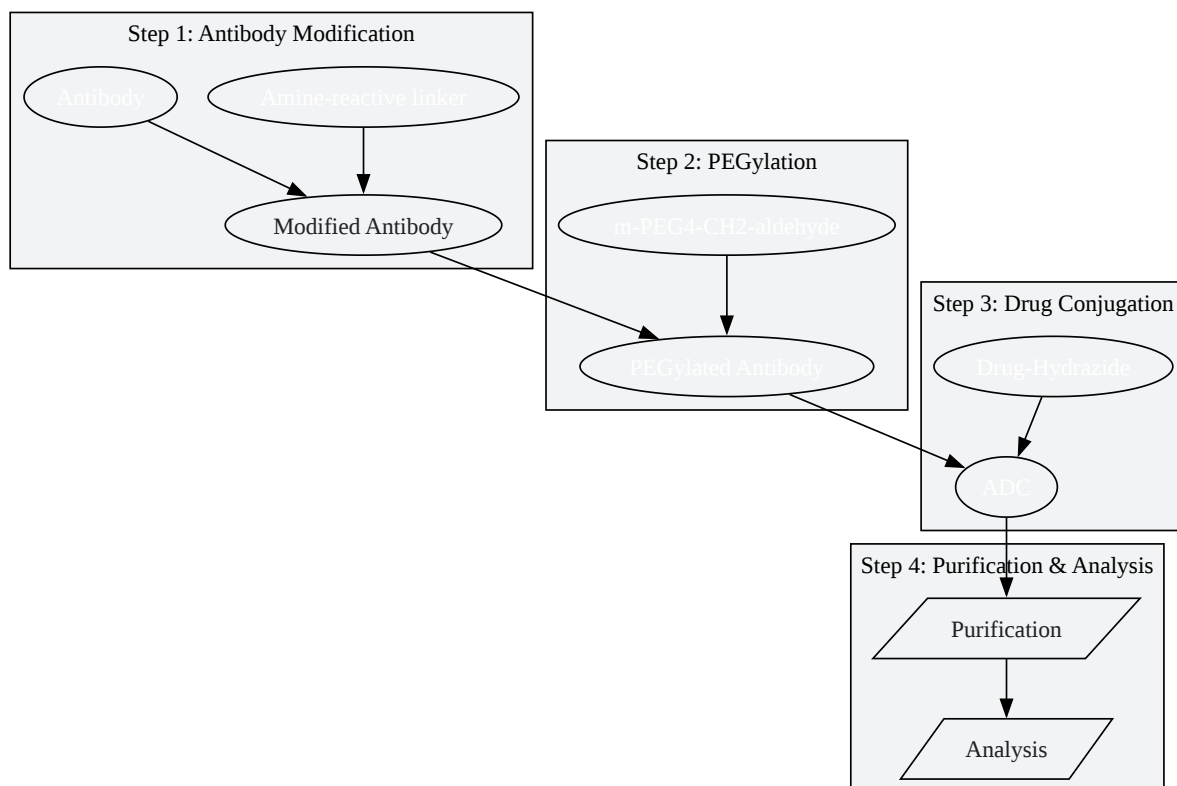
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Caption: Reductive amination of **m-PEG4-CH2-aldehyde** with a primary amine.



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Caption: Ligation of **m-PEG4-CH2-aldehyde** with hydrazide or aminooxy groups.



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Caption: Workflow for ADC synthesis using **m-PEG4-CH2-aldehyde**.

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